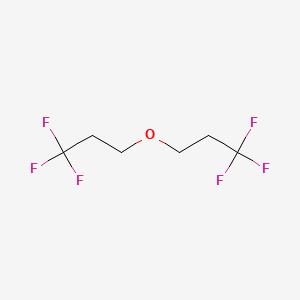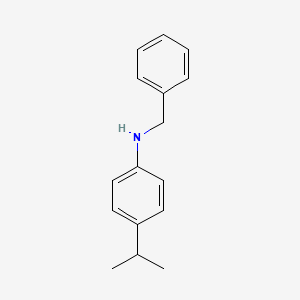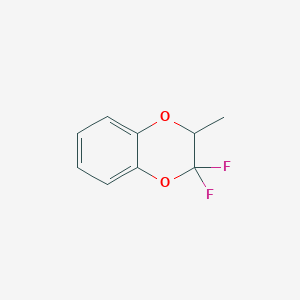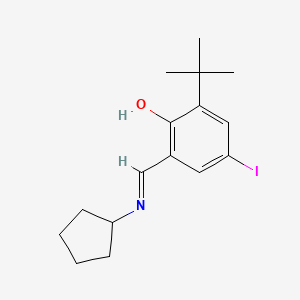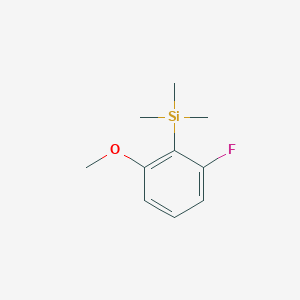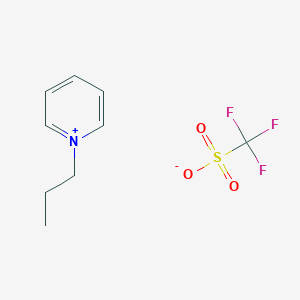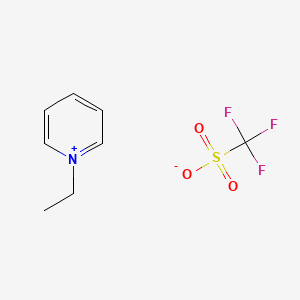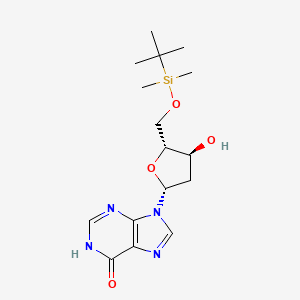
5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is a synthetic derivative of inosine, a purine nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine typically involves the protection of the hydroxyl groups of 2’-deoxyinosine using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether .
Industrial Production Methods
Industrial production methods for 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside structure.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized nucleosides .
Scientific Research Applications
5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to naturally occurring nucleosides.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine involves its interaction with specific molecular targets and pathways. The compound can mimic the behavior of natural nucleosides, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyinosine: The parent compound from which 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is derived.
5’-O-tert-Butyldimethylsilyl-2’-deoxyadenosine: Another silylated nucleoside with similar protective groups.
5’-O-tert-Butyldimethylsilyl-2’-deoxyguanosine: A related compound with a different nucleobase.
Uniqueness
5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is unique due to its specific silyl protection, which provides stability and reactivity that are advantageous in various chemical and biological applications. Its structural modifications also allow for targeted interactions in scientific research.
Properties
IUPAC Name |
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4Si/c1-16(2,3)25(4,5)23-7-11-10(21)6-12(24-11)20-9-19-13-14(20)17-8-18-15(13)22/h8-12,21H,6-7H2,1-5H3,(H,17,18,22)/t10-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCYFLRPIRMTTP-QJPTWQEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)

![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
